molecular formula C25H30N2O5 B12144828 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12144828
M. Wt: 438.5 g/mol
InChI Key: QYIMESINAYMPMF-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrrol-2-one core, followed by the introduction of the dimethylaminoethyl, ethoxybenzoyl, and ethoxyphenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

    1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one:

These comparisons highlight the uniqueness of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one and its potential for further research and development.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O5/c1-5-31-19-11-7-17(8-12-19)22-21(24(29)25(30)27(22)16-15-26(3)4)23(28)18-9-13-20(14-10-18)32-6-2/h7-14,22,28H,5-6,15-16H2,1-4H3/b23-21+

InChI Key

QYIMESINAYMPMF-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.